molecular formula C14H16NSi B12552188 CID 53713660

CID 53713660

Cat. No.: B12552188
M. Wt: 226.37 g/mol
InChI Key: KNGBDFQPRAFVLA-UHFFFAOYSA-N
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Description

N-Benzyl-1-methyl-1-phenylsilanamine is an organic compound with a unique structure that includes a silicon atom bonded to a benzyl group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-1-methyl-1-phenylsilanamine can be synthesized via a three-component coupling reaction involving benzylamine, benzaldehyde, and carbon dioxide under light irradiation. This reaction is facilitated by the presence of phenyl silane, which acts as a key reagent. The reaction proceeds through the formation of imine intermediates, which then react with carbon dioxide to form the final product .

Industrial Production Methods

The industrial production of N-Benzyl-1-methyl-1-phenylsilanamine typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-methyl-1-phenylsilanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

    Reduction: Reduction reactions can convert the compound into silane derivatives.

    Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Benzyl-1-methyl-1-phenylsilanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-1-methyl-1-phenylsilanamine involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the resulting complexes. The pathways involved in its reactions include the formation of imine intermediates and subsequent transformations through nucleophilic and electrophilic interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Benzyl-1-methyl-1-phenylsilanamine include:

  • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
  • N-Benzyl-N-methyl-1-phenylmethanamine

Uniqueness

N-Benzyl-1-methyl-1-phenylsilanamine is unique due to the presence of the silicon atom, which imparts distinct chemical properties compared to its carbon analogs. The silicon atom allows for unique reactivity patterns, making the compound valuable in specific synthetic applications .

Properties

Molecular Formula

C14H16NSi

Molecular Weight

226.37 g/mol

InChI

InChI=1S/C14H16NSi/c1-16(14-10-6-3-7-11-14)15-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3

InChI Key

KNGBDFQPRAFVLA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=CC=CC=C1)NCC2=CC=CC=C2

Origin of Product

United States

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